2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-28-17-10-6-5-9-15(17)23-18(25)13-16-19(26)21-11-12-24(16)20(27)22-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,21,26)(H,22,27)(H,23,25) |
InChI Key |
SEQDIZAAEQNBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,2-Diaminoethane Derivatives
Piperazine rings are commonly synthesized via cyclization of 1,2-diaminoethane derivatives with diketones or diesters. For example, reacting ethylenediamine with glyoxal under acidic conditions yields piperazine-2,3-dione, which can be reduced to piperazine. Subsequent N-phenylation via Ullmann coupling or nucleophilic substitution introduces the phenyl group.
Example Protocol :
-
Piperazine-2,3-dione Synthesis :
Ethylenediamine (10 mmol) and glyoxal (10 mmol) are refluxed in acetic acid (50 mL) for 6 hours. The product precipitates upon cooling (yield: 78%). -
Reduction to Piperazine :
Piperazine-2,3-dione is treated with LiAlH₄ in THF at 0°C, followed by quenching with water to yield piperazine (yield: 85%). -
N-Phenylation :
Piperazine reacts with iodobenzene in the presence of CuI and K₂CO₃ in DMF at 120°C for 12 hours, yielding N-phenylpiperazine (yield: 70%).
Synthesis of the 2-[(2-Methoxyphenyl)amino]-2-oxoethyl Side Chain
Amide Coupling with 2-Methoxyaniline
The side chain is synthesized by coupling 2-oxoacetic acid with 2-methoxyaniline using carbodiimide reagents.
Example Protocol :
2-Oxoacetic acid (10 mmol) and 2-methoxyaniline (10.5 mmol) are dissolved in THF. DIC (10.5 mmol) is added dropwise at 0°C, and the reaction is refluxed for 2 hours. The product, 2-[(2-methoxyphenyl)amino]-2-oxoacetic acid, is isolated via aqueous workup (yield: 82%).
Final Assembly of the Target Compound
Alkylation of the Piperazine Core
The side chain is attached to the piperazine core via alkylation or acylation. Given the presence of the 3-oxo group, a Michael addition or nucleophilic acyl substitution is plausible.
Example Protocol :
N-phenylpiperazine-1-carboxamide (5 mmol) and 2-[(2-methoxyphenyl)amino]-2-oxoacetyl chloride (5.5 mmol) are combined in DMF. Triethylamine (6 mmol) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. The product is purified via recrystallization from ethyl acetate/hexanes (yield: 65%).
Optimization Considerations
-
Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reactivity in amide couplings.
-
Temperature Control : Exothermic reactions (e.g., acyl chloride formation) require cooling to prevent side reactions.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization ensures high purity (>98%).
Alternative Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilizing the piperazine core on Wang resin enables stepwise coupling of the side chain, followed by cleavage with TFA. This method offers superior control but lower scalability (yield: 50–60%).
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous solvents provides an eco-friendly alternative, though reaction times are prolonged (48–72 hours).
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4 and LiAlH4, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing new compounds with desired properties.
Table 1: Common Reactions of the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxidized derivatives | Hydrogen peroxide |
| Reduction | Production of reduced forms | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Replacement of functional groups | Various catalysts |
Biological Studies
Research indicates that this compound may interact with specific enzymes and receptors, suggesting potential biological activities. Studies have focused on its effects on cell signaling pathways and enzyme modulation.
Case Study: Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, it showed considerable growth inhibition percentages in assays involving SNB-19 and OVCAR-8 cell lines .
Pharmaceutical Development
The compound is being investigated for its therapeutic potential in drug development. Its unique structure allows for interactions with biological targets that may lead to new treatments for diseases such as cancer and other conditions.
Table 2: Potential Therapeutic Applications
| Disease Area | Potential Role |
|---|---|
| Cancer | Anticancer agent |
| Neurological Disorders | Modulator of neurotransmitter systems |
Mechanism of Action
The mechanism of action of 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Findings :
- Electron-Withdrawing Groups (e.g., fluorine, trifluoromethyl): These substituents increase electronegativity and metabolic stability. For example, the trifluoromethyl group in reduces oxidative metabolism in hepatic microsomes .
- Heterocyclic Modifications : Replacement of phenyl with pyrimidinyl (as in ) enhances π-π interactions with aromatic residues in enzyme active sites, improving binding affinity .
Piperazine Derivatives with Bicyclic Systems
Table 2: Comparison with Benzo[b][1,4]oxazinone Analogues
Key Findings :
- Fluorination at the 2-position of the benzooxazine ring () significantly enhances inhibitory potency (IC50 = 12 nM) compared to non-fluorinated analogues .
Functional Activity in Serotonin Receptor Antagonism
Table 3: 5-HT1A Receptor Antagonist Activity
Biological Activity
The compound 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide , also known as S12588849 , is a piperazine derivative with potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in the realms of anti-inflammatory and anticancer effects.
- Molecular Formula : C20H22N4O4
- Molecular Weight : 382.4 g/mol
- IUPAC Name : 2-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its pharmacological properties and mechanisms of action. Below are key findings from the literature:
Anti-inflammatory Activity
Research has indicated that compounds similar to 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide exhibit significant anti-inflammatory effects. For instance, derivatives of piperazine have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation, such as the NF-kB signaling pathway .
Anticancer Potential
Studies involving piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. One study noted that certain piperazine compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Mechanistic Insights
The mechanism of action of this compound may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and tumor growth.
- Modulation of Signaling Pathways : The ability to affect signaling pathways such as AMPK and mTOR has been documented, which are crucial for cell metabolism and growth regulation .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that piperazine derivatives effectively reduced inflammation in animal models by downregulating TNF-alpha production. |
| Study 2 | Investigated the cytotoxic effects of piperazine derivatives on human glioma cells, showing significant reduction in cell viability through apoptosis induction. |
| Study 3 | Highlighted the anti-inflammatory properties of related compounds, noting their ability to inhibit cyclooxygenase enzymes without significant gastrointestinal side effects. |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with activated carbonyl intermediates. Key steps include:
- Amide bond formation : Reacting 2-methoxyaniline with a keto-ethyl intermediate under reflux (100°C, 4 hours) in a polar aprotic solvent (e.g., methanol or ethanol) .
- Piperazine ring functionalization : Coupling the intermediate with N-phenylcarbamoyl chloride using a base (e.g., triethylamine) to introduce the piperazine-carboxamide moiety .
- Purification : Recrystallization with methanol or chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Optimization Tips : - Control reaction pH to avoid side reactions (e.g., hydrolysis of the amide group).
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) and piperazine ring conformation .
- HPLC : Validates purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ expected for C₂₁H₂₃N₄O₄: 395.17) .
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Basic: What initial biological screening approaches assess its pharmacological potential?
Methodological Answer:
- In vitro receptor binding assays : Screen for affinity toward serotonin (5-HT₁A/2A) or dopamine receptors using radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) .
- Enzyme inhibition studies : Test against cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) via colorimetric assays (IC₅₀ determination) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity .
Advanced: How can contradictory data in solubility and bioactivity be resolved?
Methodological Answer:
Contradictions often arise from:
- Solvent-dependent aggregation : Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
Case Study :
A structurally analogous piperazine derivative showed conflicting COX-2 inhibition data due to assay interference by DMSO. Re-testing in DMSO-free conditions resolved discrepancies .
Advanced: What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₂A (PDB: 6A93) or COX-2 (PDB: 5KIR) using flexible ligand protocols .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Pharmacophore modeling (MOE) : Identify critical interaction points (e.g., hydrogen bonds with Ser159 in COX-2) .
Advanced: How to establish structure-activity relationships (SAR) to guide derivatization?
Methodological Answer:
SAR Table :
| Substituent Modification | Biological Impact (Example) | Evidence Source |
|---|---|---|
| 2-Methoxy → 2-Fluoro | ↑ 5-HT₂A affinity (Ki: 12 nM → 8 nM) | |
| Piperazine N-methylation | ↓ Solubility (logP: 2.1 → 3.4) | |
| Carboxamide → Sulfonamide | ↑ COX-2 inhibition (IC₅₀: 1.2 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
